molecular formula C10H10N4 B2408717 N-allylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1864195-81-2

N-allylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B2408717
M. Wt: 186.218
InChI Key: FZISRRZTGYLRIW-UHFFFAOYSA-N
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Description

“N-allylpyrido[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in various studies . For instance, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Scientific Research Applications

Antibacterial Applications

N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their antibacterial properties. Specifically, certain derivatives have shown significant activity against various species of Gram-positive bacteria and moderate activity against Gram-negative bacteria. However, these compounds were found to be inactive against Pseudomonas aeruginosa at tested concentrations. This highlights their potential in the development of antibacterial agents with a specific range of activity (Kanth et al., 2006).

Antimicrobial and Antioxidant Activities

In the realm of antimicrobial research, N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives have demonstrated noteworthy antimicrobial and antioxidant activities. Various synthesized compounds were screened and exhibited good antibacterial and antifungal activities. Additionally, some derivatives displayed radical scavenging activity and metal chelating activity, suggesting a broader scope of biological relevance (Saundane et al., 2013).

Kinase Inhibition for Cancer Therapy

Some derivatives of N-allylpyrido[2,3-d]pyrimidin-4-amine have been identified as inhibitors of specific kinases such as CLK1 and DYRK1A, which are involved in cancer progression. The detailed crystal structure of these compounds has been established, offering insights into their mechanism of action and potential as cancer therapeutics (Guillon et al., 2013).

Anticancer Agents

N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives have been designed and synthesized as potential anticancer agents. Preliminary evaluations on certain cancer cell lines have identified some derivatives with highly selective activities against specific types of cancer cells, such as breast and renal cancer cell lines. This indicates the potential of these compounds in targeted cancer therapy (Wei & Malhotra, 2012).

Antitumor Activity

Continued research in the field of heterocyclic compounds has led to the synthesis of new amino derivatives of pyrido[2,3-d]pyrimidin-4-amine. These derivatives have been tested for antitumor activity, with some showing pronounced effects. The activity of these compounds is mostly dependent on the nature of the amine fragments, and a docking analysis has been performed for the most active compounds, providing insights into their potential use in antitumor therapy (Sirakanyan et al., 2019).

Modulation of Phosphodiesterase 3 Inhibitors

N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives have been identified as modulators of phosphodiesterase 3 (PDE3) inhibitors, impacting cyclic guanosine monophosphate (cGMP) substrate selectivity. This discovery offers a potential pathway for the development of substrate-selective pharmacological modulation of PDE3 inhibitors, which could lead to medications with fewer side effects, such as tachycardia. Additionally, these inhibitors have shown potency in inhibiting the growth of certain cancer cell lines (Abadi et al., 2013).

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests that “N-allylpyrido[2,3-d]pyrimidin-4-amine” and related compounds may have potential applications in these areas.

properties

IUPAC Name

N-prop-2-enylpyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-5-11-9-8-4-3-6-12-10(8)14-7-13-9/h2-4,6-7H,1,5H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZISRRZTGYLRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allylpyrido[2,3-d]pyrimidin-4-amine

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